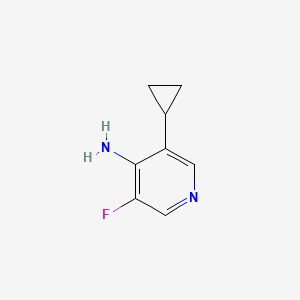

3-Cyclopropyl-5-fluoropyridin-4-amine

Description

Significance of Fluorinated Heterocycles in Chemical Research

The introduction of fluorine into organic molecules, especially heterocyclic systems like pyridine (B92270), has become a powerful tool in chemical and pharmaceutical research. uni.lu Fluorine's high electronegativity and small atomic size can dramatically alter a molecule's physicochemical properties. nih.govnih.gov The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. longdom.org This is a crucial advantage in drug development, potentially leading to improved pharmacokinetic profiles.

Role of Cyclopropyl (B3062369) Functionalities in Advanced Organic Synthesis

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its unique geometry and electronic properties make it a highly valuable motif in advanced organic synthesis and medicinal chemistry. google.comnih.gov The significant angle strain within the ring gives it partial double-bond character and enhanced reactivity, making it a useful synthetic intermediate for constructing more complex molecular scaffolds. google.com

In the context of drug design, the cyclopropyl ring is often used as a rigid linker or a bioisosteric replacement for other groups, such as alkenes or isopropyl moieties. nih.govevitachem.com This rigidity can conformationally constrain a molecule, helping to position other pharmacophoric elements for optimal interaction with a biological target, which can lead to a more favorable entropic contribution to binding. nih.govevitachem.com The incorporation of a cyclopropyl group can lead to a range of benefits, including enhanced potency, increased metabolic stability, reduced off-target effects, and altered pharmacokinetic properties. evitachem.comresearchgate.net For instance, replacing an N-ethyl group, which is prone to oxidation by CYP450 enzymes, with an N-cyclopropyl group can significantly increase metabolic stability. evitachem.com The proven track record of cyclopropyl-containing molecules in approved drugs underscores their established role in modern medicinal chemistry. nih.gov

Overview of 3-Cyclopropyl-5-fluoropyridin-4-amine within Contemporary Chemical Synthesis and Derivatization

While extensive, dedicated research literature on this compound is not widely available in the public domain, its structure suggests its primary role as a valuable and specialized building block in contemporary chemical synthesis. The molecule combines the key features discussed previously: a fluorinated pyridine core and a cyclopropyl substituent. It serves as an intermediate, a molecular fragment that is incorporated into larger, more complex target molecules. Its utility stems from the specific arrangement of its functional groups, which allows for selective chemical modifications.

The 4-amino group is a particularly important reactive handle. Primary amines on a pyridine ring are common nucleophiles and can participate in a wide array of chemical transformations, such as amide bond formations, reductive aminations, and transition-metal-catalyzed cross-coupling reactions. This allows chemists to readily "derivatize" the molecule, attaching other molecular fragments to build complexity. The fluorine atom at the 5-position and the cyclopropyl group at the 3-position are not just passive spectators; they exert electronic and steric influences that can affect the reactivity of the pyridine ring and the amino group, while also imparting the desirable properties associated with these moieties to the final target molecule. For example, related structures like 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine are noted as building blocks for pharmaceutical and agrochemical development. evitachem.com The strategic placement of these groups makes this compound a bespoke reagent for creating new chemical entities with potentially enhanced biological activity or material properties.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉FN₂ |

| Molecular Weight | 152.17 g/mol |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| Solubility | Not specified in literature |

| CAS Number | 1429938-31-3 |

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

3-cyclopropyl-5-fluoropyridin-4-amine |

InChI |

InChI=1S/C8H9FN2/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

SOOCTFKVOPJXBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=CC(=C2N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 5 Fluoropyridin 4 Amine and Analogous Structures

Regioselective Synthesis Strategies

The synthesis of polysubstituted pyridines, such as 3-Cyclopropyl-5-fluoropyridin-4-amine, is a significant challenge in synthetic organic chemistry due to the need for precise control over the position of each substituent. The electronic nature of the pyridine (B92270) ring, an electron-deficient heterocycle, governs its reactivity towards nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyridines. It involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as the Meisenheimer complex.

A plausible synthetic route towards this compound could involve the sequential SNAr on a di- or tri-substituted pyridine precursor. For instance, starting with a difluoropyridine derivative, one fluorine atom could be selectively displaced by an amine, followed by the introduction of the cyclopropyl (B3062369) group. The regioselectivity of such substitutions is highly dependent on the reaction conditions and the electronic and steric nature of the substituents already present on the ring.

A notable strategy for the synthesis of meta-substituted fluoropyridines involves the direct fluorination of pyridine N-oxides. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This highlights the potential of using N-oxides to activate the pyridine ring for challenging substitutions.

Steric hindrance plays a critical role in directing the outcome of SNAr reactions on substituted pyridines. libretexts.orgyoutube.com Bulky substituents can shield a potential reaction site, forcing the incoming nucleophile to attack a less sterically hindered position. libretexts.org

A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) demonstrated that the regioselectivity is significantly influenced by the steric properties of the substituent at the 3-position. researchgate.net Bulky groups at this position direct the nucleophilic attack towards the 6-position. researchgate.net The solvent also plays a crucial role; for instance, the regioselectivity for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine could be switched from favoring the 2-position in dichloromethane (B109758) to the 6-position in DMSO. researchgate.net

The following table summarizes the effect of the 3-substituent on the regioselectivity of the SNAr reaction of 2,6-dichloropyridines.

| 3-Substituent | Preferred Position of Nucleophilic Attack | Ratio (2-isomer : 6-isomer) | Solvent |

| -COOCH₃ | 2 | 9 : 1 | Acetonitrile |

| -CONH₂ | 2 | 9 : 1 | Acetonitrile |

| -CN | 6 | 1 : 9 | Acetonitrile |

| -CF₃ | 6 | 1 : 9 | Acetonitrile |

This data is derived from a study on 3-substituted 2,6-dichloropyridines and may serve as a model for predicting regioselectivity in analogous systems. researchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation for substitution reactions a significant challenge. However, in electron-deficient aromatic systems like fluoropyridines, the C-F bond can be activated towards nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it a good leaving group in SNAr reactions, often superior to other halogens. imperial.ac.uk

Recent advances in photoredox catalysis have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes, which are typically inert under classical SNAr conditions. nih.gov This approach uses a photocatalyst to generate a highly reactive cation radical from the fluoroarene, which then readily reacts with nucleophiles. nih.gov While this has been demonstrated primarily on electron-neutral and electron-rich systems, it opens up new possibilities for the functionalization of less reactive fluoropyridines.

Introduction of the Cyclopropyl Moiety

The cyclopropyl group is a key structural motif in many biologically active compounds and its introduction onto a pyridine ring can be achieved through several methods.

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds. A copper-catalyzed variant of this reaction has been developed for the N-cyclopropylation of azaheterocycles, including aminopyridines. rsc.org This reaction typically uses cyclopropylboronic acid as the cyclopropyl source, a copper(II) catalyst such as copper(II) acetate, a ligand like 2,2'-bipyridine, and a base. rsc.org This method is attractive due to its operational simplicity and tolerance of various functional groups.

A study on the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid demonstrated good to excellent yields for a range of substrates. rsc.org This suggests that a similar strategy could be employed for the direct N-cyclopropylation of a 3-fluoro-pyridin-4-amine precursor.

Another approach to introduce the cyclopropyl group is through the cyclopropanation of a pyridine-containing precursor that already bears an alkene functionality. This can be achieved using various methods, including transition-metal catalyzed reactions with diazo compounds or enzymatic transformations. wpmucdn.comnih.gov

Recent research has highlighted the use of engineered hemoproteins as biocatalysts for the stereoselective cyclopropanation of olefins with pyridotriazoles as carbene sources. wpmucdn.comnih.gov This biocatalytic strategy allows for the construction of pyridine-functionalized cyclopropanes with high efficiency and stereoselectivity. wpmucdn.comnih.gov While this method introduces a cyclopropane (B1198618) adjacent to the pyridine ring, modifications to the starting materials could potentially allow for the direct formation of a C-cyclopropyl bond on the pyridine ring itself.

Palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes has also been explored. nih.gov Although these studies primarily focused on C-C bond activation and ring-opening of the cyclopropane, under specific conditions, C-H functionalization was observed, suggesting the potential for direct coupling of a cyclopropyl group to a pyridine ring. nih.gov

Advanced Synthetic Transformations

The construction of complex molecules like this compound often relies on a toolkit of advanced synthetic reactions that allow for precise and efficient bond formation. These methods include powerful cross-coupling reactions for forging carbon-carbon bonds, cyclization strategies to build fused heterocyclic systems from the aminopyridine core, and specialized techniques like the use of N-oxide intermediates to control regioselectivity in fluorination.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between sp²-hybridized centers, such as those in aryl or heteroaryl rings, and other organic groups. The Suzuki-Miyaura and Stille couplings are particularly prominent for their reliability and functional group tolerance, making them suitable for late-stage functionalization in complex syntheses. wikipedia.orglibretexts.orgorgsyn.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org A key advantage of this method is the use of organoboron reagents, which are generally non-toxic, thermally stable, and tolerant of air and moisture. libretexts.org For the synthesis of a cyclopropyl-substituted pyridine, this could involve coupling a cyclopropylboronic acid derivative with a suitably halogenated fluoropyridine precursor. The reaction typically requires a base and a palladium catalyst with appropriate phosphine (B1218219) ligands. libretexts.orgresearchgate.net

The Stille coupling utilizes an organotin compound (organostannane) to couple with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stannanes are stable and their reactions are tolerant of a wide array of functional groups, which has led to their extensive use in natural product synthesis. orgsyn.org The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org In the context of synthesizing the target molecule, one could envision reacting a cyclopropylstannane with a halogenated 4-amino-5-fluoropyridine derivative. wikipedia.orgnih.gov

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (Organostannanes) |

| Toxicity of Reagent | Low toxicity, environmentally benign byproducts. libretexts.org | High toxicity of tin compounds and byproducts. organic-chemistry.org |

| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₃PO₄, CsF). libretexts.org | Generally proceeds under neutral conditions, but additives like Cu(I) salts or fluoride (B91410) ions can accelerate the reaction. organic-chemistry.orgharvard.edu |

| Functional Group Tolerance | Very high, tolerant of many sensitive groups. libretexts.org | Excellent, one of the most tolerant coupling reactions. wikipedia.orgorgsyn.org |

| Substrate Scope | Broad, including aryl, heteroaryl, vinyl, and alkyl groups. libretexts.org | Very broad, particularly for sp²-hybridized groups. wikipedia.org |

The 4-aminopyridine (B3432731) moiety within the target compound serves as a valuable precursor for the synthesis of fused bicyclic heteroaromatic systems, which are privileged structures in medicinal chemistry. researchgate.net Imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines are two such classes of compounds that can be readily accessed from aminopyridine starting materials.

Imidazo[1,2-a]pyridines are commonly synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org Modern variations of this synthesis are extensive and include copper-catalyzed aerobic oxidative cyclizations of aminopyridines with ketones, multi-component reactions involving aldehydes and alkynes, and iodine-mediated oxidative C-N bond formation. bio-conferences.orgorganic-chemistry.orgacs.orgnih.gov These methods offer diverse routes to highly functionalized imidazo[1,2-a]pyridines from simple starting materials. researchgate.net For instance, a three-component reaction of an aminopyridine, an aldehyde, and an alkyne, catalyzed by copper, can efficiently generate the fused imidazole (B134444) ring. bio-conferences.org

Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogs often prepared through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netnih.gov Alternatively, they can be synthesized from N-aminopyridinium ylides, which act as 1,3-dipoles in [3+2] cycloaddition reactions with various partners like ynals or electron-deficient alkenes. rsc.orgorganic-chemistry.org These strategies provide regioselective access to a wide range of substituted pyrazolo[1,5-a]pyridine (B1195680) frameworks. organic-chemistry.orgresearchgate.net

| Target System | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | 2-Aminopyridine | α-Haloketones (Tschitschibabin reaction) | bio-conferences.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Ketone | Copper catalyst, aerobic oxidation | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Aldehyde, Alkyne | Copper catalyst, three-component reaction | bio-conferences.org |

| Pyrazolo[1,5-a]pyridines | N-Aminopyridinium ylides, Ynals | [3+2] Cycloaddition | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminone | Cyclocondensation in acid or pyridine | nih.govresearchgate.net |

Introducing substituents, particularly nucleophiles like fluoride, onto an electron-rich pyridine ring can be challenging, especially at the C3 (meta) position. rsc.org A powerful strategy to overcome this involves the temporary oxidation of the pyridine nitrogen to form a pyridine N-oxide. researchgate.net This modification alters the electronic properties of the ring, making positions 2 and 4 highly electrophilic and susceptible to nucleophilic attack. researchgate.net

While direct substitution at C3 and C5 remains difficult, the N-oxide strategy has been ingeniously adapted for this purpose. Research has shown that direct fluorination of a pyridine N-oxide can be achieved to produce a meta-fluorinated pyridine. rsc.org For example, the synthesis of 3-fluoro-4-nitropyridine N-oxide was accomplished by the direct fluorination of 3-bromo-4-nitropyridine N-oxide. This intermediate was then readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which simultaneously reduces the nitro group and the N-oxide. rsc.org This approach represents a significant breakthrough for accessing meta-fluorinated pyridines. The N-oxide can also be used to prepare 2-fluoropyridines, which can serve as versatile intermediates for further functionalization. acs.orgrsc.org

| Starting Material | Key Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | Direct nucleophilic fluorination | 3-Fluoro-4-nitropyridine N-oxide | First example of direct fluorination to a meta-substituted pyridine N-oxide. | rsc.org |

| 3-Fluoro-4-nitropyridine N-oxide | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3-Fluoro-4-aminopyridine | Provides access to the core of the target molecule. | rsc.org |

| Pyridine N-oxide | Activation followed by reaction with fluoride source | 2-Fluoropyridine | General route to 2-fluoropyridines, useful building blocks. | acs.org |

Practical Considerations in Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a host of practical challenges that must be addressed to ensure the process is efficient, safe, cost-effective, and environmentally responsible. researchgate.net For a molecule like this compound, which is likely an intermediate for pharmaceuticals or other high-value materials, these considerations are paramount.

Key factors include the cost and availability of starting materials and reagents. For example, while palladium catalysts are highly effective, their cost can be prohibitive on a large scale, necessitating the development of routes with very low catalyst loadings or the use of less expensive metal catalysts. harvard.eduacs.org Similarly, complex or chiral reagents may be too expensive for industrial use. google.com

Finally, the isolation and purification of the final product must be robust and scalable. Crystallization is often preferred over chromatographic methods, which are generally not feasible for large quantities. The potential for long-term storage and the stability of biomarkers of heterocyclic aromatic amines are also considerations in some applications. nih.gov

| Consideration | Description | Example Relevance |

|---|---|---|

| Cost & Availability | Sourcing of starting materials, reagents, and catalysts must be economically viable. | Choosing Suzuki (cheaper boronic acids) over Stille (expensive/toxic tin reagents). libretexts.orgorganic-chemistry.org |

| Process Safety | Avoiding hazardous reagents, exothermic reactions, and high-pressure conditions. | Developing metal-free or milder reaction conditions to replace hazardous protocols. lookchem.com |

| Reaction Efficiency | Maximizing yield, minimizing reaction time, and reducing catalyst loading. | Optimizing ligand and base combinations in cross-coupling reactions. orgsyn.org |

| Atom Economy/Waste | Designing syntheses where the maximum number of reactant atoms are incorporated into the product. | Utilizing one-pot or tandem reactions to reduce intermediate isolation and solvent waste. organic-chemistry.orgnih.gov |

| Isolation & Purification | Developing non-chromatographic purification methods like crystallization or distillation. | Ensuring the final product can be isolated with high purity without resorting to column chromatography. |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Nucleophilic Substitutions on Fluoropyridines

The presence of a fluorine atom on the pyridine (B92270) ring is a key feature, as the C-F bond significantly influences the molecule's reactivity. Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of fluoropyridines. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached and stabilizes the intermediate Meisenheimer complex, often accelerating the substitution reaction compared to other halogens. researchgate.net For a precursor such as a 4-halo-3-cyclopropyl-5-fluoropyridine, the fluorine at the C5 position and the ring nitrogen work in concert to strongly activate the C4 position for nucleophilic attack by an amine.

Based on available scientific literature, the involvement of azazirconacycle intermediates is not a documented or established mechanistic pathway for the synthesis of 3-Cyclopropyl-5-fluoropyridin-4-amine or related fluorinated aminopyridines. The primary intermediates discussed for SNAr reactions are resonance-stabilized anionic σ-complexes (Meisenheimer complexes), while metal-catalyzed reactions proceed through organometallic intermediates.

In the context of metal-catalyzed cross-coupling reactions, particularly with copper, the possibility of a Single-Electron Transfer (SET) mechanism is a subject of mechanistic debate. A SET pathway would involve the transfer of an electron from a low-valent metal catalyst (e.g., Cu(I)) or an amine-metal complex to the fluoropyridine substrate. This would generate a radical anion of the pyridine and a radical cation of the catalyst complex. These radical species could then combine to form the product.

However, many studies suggest that while SET pathways are plausible, C-N bond formation often proceeds through a more concerted organometallic cycle without the intermediacy of free radicals. nih.gov The specific mechanism can be highly dependent on the substrates, catalyst system, and reaction conditions.

In metal-catalyzed nucleophilic substitutions, ligand exchange and inner-sphere attack are core mechanistic steps. For instance, in a copper-catalyzed amination, the process typically involves an inner-sphere mechanism where both the pyridine substrate and the amine nucleophile are bound to the copper center. The key steps are:

Oxidative Addition: The catalyst, often a Cu(I) species, undergoes oxidative addition with a halopyridine precursor, forming a Cu(III) intermediate.

Ligand Exchange: The amine nucleophile displaces a ligand on the copper center.

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the final aminopyridine product and regenerating the active Cu(I) catalyst. This final bond-forming step is an example of an inner-sphere attack, as it occurs within the coordination sphere of the metal.

Stereochemical Control and Regioselectivity in Cyclopropyl-Containing Systems

Regioselectivity is a critical consideration in the synthesis of a molecule with a specific substitution pattern like this compound. The directing effects of the substituents on the pyridine ring overwhelmingly determine the position of incoming groups.

Regioselectivity: The synthesis of the target molecule, likely via amination of a 4-substituted precursor (e.g., 3-cyclopropyl-4,5-difluoropyridine or 4-chloro-3-cyclopropyl-5-fluoropyridine), is highly regioselective. The pyridine ring nitrogen and the strongly electron-withdrawing fluorine atom at the C5 position both activate the C4 (para) and C2 (ortho) positions towards nucleophilic attack. The C4 position is typically favored electronically and sterically, leading to highly selective formation of the 4-amino product. researchgate.netnih.gov The cyclopropyl (B3062369) group at C3 has a comparatively minor electronic influence.

Stereochemical Control: For the unsubstituted cyclopropyl group in the target molecule, there are no chiral centers on the ring itself, making stereocontrol less of a factor than regioselectivity. If a synthesis involved the creation of a substituted or chiral cyclopropane (B1198618) ring, then stereochemical control during the cyclopropanation step would become crucial. nih.gov

Catalytic Reaction Mechanisms (e.g., Copper-Catalysis)

Copper-catalyzed reactions are widely used for the formation of C-N bonds in the synthesis of aminopyridines due to their cost-effectiveness and efficiency. escholarship.org The most widely accepted mechanism for the copper-catalyzed amination of an aryl halide (like a 4-chloro- or 4-bromofluoropyridine) is a Cu(I)/Cu(III) catalytic cycle.

The proposed catalytic cycle is illustrated below:

Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Amination

Step 1 (Oxidative Addition): The active Cu(I) catalyst reacts with the halopyridine precursor (Ar-X) to form a high-valent Cu(III)-aryl intermediate.

Step 2 (Ligand Exchange): The amine nucleophile coordinates to the copper center, typically displacing the halide or another ligand.

Step 3 (Reductive Elimination): The C-N bond is formed, yielding the this compound product and regenerating the Cu(I) catalyst, which re-enters the catalytic cycle.

The efficiency of this process can be highly dependent on the choice of copper source, ligand, base, and solvent, as shown in the representative data table below.

Table 1: Representative Conditions for Copper-Catalyzed Amination of a Halopyridine This table presents hypothetical, yet plausible, data for the amination of a generic 4-halo-3,5-disubstituted pyridine to illustrate the influence of reaction parameters.

| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMSO | 110 | 45 |

| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 88 |

| 3 | Cu(OAc)₂ (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 75 |

| 4 | CuI (10) | TMEDA (20) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 5 | CuI (5) | L-Proline (10) | K₃PO₄ | DMF | 110 | 85 |

| 6 | CuI (10) | L-Proline (20) | K₂CO₃ | Toluene | 110 | 58 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Cyclopropyl-5-fluoropyridin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical structure and connectivity.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum displays distinct signals corresponding to the protons of the cyclopropyl (B3062369) and pyridine (B92270) rings, as well as the amine group.

The protons on the pyridine ring typically appear as distinct signals in the aromatic region of the spectrum. The protons of the cyclopropyl group exhibit characteristic shifts in the aliphatic region, often showing complex splitting patterns due to coupling with each other. The amine (NH₂) protons can appear as a broad or sharp singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine-H | 7.5 - 8.5 | Doublet, Singlet | The exact shift and coupling are influenced by the fluorine and cyclopropyl substituents. chemicalbook.com |

| Amine (NH₂) | Variable (e.g., 4.9) | Broad Singlet | Position can vary with solvent and concentration. chemicalbook.com |

| Cyclopropyl-CH | 0.5 - 2.5 | Multiplet | Complex splitting due to diastereotopic protons and coupling with neighboring protons. chemicalbook.com |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplet | Complex splitting patterns are characteristic of the strained ring system. chemicalbook.com |

Note: The specific chemical shifts and coupling constants for this compound would require experimental determination. The data presented is based on typical ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbon atoms of the pyridine ring resonate in the downfield region of the spectrum, with their chemical shifts significantly influenced by the electronegative fluorine atom and the nitrogen heteroatom. The carbons of the cyclopropyl group appear in the upfield region, a characteristic feature of strained aliphatic rings. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Pyridine) | ~140-150 | Affected by the adjacent nitrogen and fluorine. |

| C3 (Pyridine) | ~115-125 | Site of cyclopropyl substitution. |

| C4 (Pyridine) | ~145-155 | Carbon bearing the amine group. |

| C5 (Pyridine) | ~150-160 (JC-F) | Directly bonded to fluorine, shows C-F coupling. |

| C6 (Pyridine) | ~130-140 | |

| Cyclopropyl-CH | ~10-20 | |

| Cyclopropyl-CH₂ | ~5-15 | docbrown.info |

Note: These are predicted values and the actual experimental values may vary. The carbon attached to fluorine will exhibit splitting due to carbon-fluorine coupling (JC-F). spectrabase.com

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom in this compound. Since ¹⁹F is a 100% naturally abundant nucleus with a spin of I = 1/2, it yields sharp and well-resolved signals. southampton.ac.uk

The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the surrounding substituents on the pyridine ring. chemrxiv.orgspectrabase.comspectrabase.com Furthermore, the ¹⁹F signal will exhibit coupling to adjacent protons (H-F coupling) and carbons (C-F coupling), providing valuable structural information. southampton.ac.uk

For a comprehensive structural assignment, multinuclear and multidimensional NMR techniques are invaluable. nih.govyoutube.comaps.org Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These techniques provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclopropyl group to the fluoropyridine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule will likely undergo characteristic fragmentation pathways under ionization, such as the loss of the cyclopropyl group or rearrangements of the pyridine ring. The fragmentation of related cyclopropyl-containing heterocyclic compounds has been studied, revealing complex rearrangement pathways. nih.gov Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₉FN₂)

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 153.0823 | The protonated molecular ion, commonly observed in ESI and CI. uni.lu |

| [M]⁺˙ | 152.0749 | The molecular ion, observed in EI. |

| Fragment ions | Variable | Result from the cleavage of bonds within the molecule, providing structural clues. |

Note: The exact m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

Other Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation of chemical compounds by identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific structural components, including the primary amine, the fluorinated pyridine ring, and the cyclopropyl substituent. A detailed analysis of these bands provides valuable insights into the molecular architecture.

The most distinguishable features in the IR spectrum of a primary amine are the N-H stretching vibrations. nist.gov Typically, primary amines exhibit two distinct bands in the region of 3500-3200 cm⁻¹ due to symmetric and asymmetric stretching modes of the amino group. nist.gov For aromatic primary amines, these bands are generally observed between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹. nist.gov The presence of these two bands is a clear indicator of the -NH₂ group. nist.gov

Furthermore, the IR spectrum will display characteristic absorptions for the substituted pyridine ring. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. The presence of a fluorine atom attached to the pyridine ring will influence the electronic distribution and vibrational modes of the ring, potentially shifting these absorption bands. The C-F stretching vibration itself typically gives rise to a strong absorption band in the 1400-1000 cm⁻¹ range.

The cyclopropyl group also presents a unique spectroscopic signature. The C-H stretching vibrations of the cyclopropyl ring are anticipated to occur at frequencies slightly higher than those of typical alkyl C-H bonds, often appearing above 3000 cm⁻¹. Additionally, the ring deformation or "breathing" vibrations of the cyclopropane (B1198618) ring are expected in the fingerprint region, around 1020-1000 cm⁻¹.

The C-N stretching vibration of the aromatic amine is another key diagnostic peak, which for primary aromatic amines is typically found in the 1330-1260 cm⁻¹ region. researchgate.net The N-H bending or scissoring vibration is expected to be observed between 1650 cm⁻¹ and 1580 cm⁻¹. nist.gov

While a specific, experimentally recorded IR spectrum for this compound is not widely available in public literature, the expected absorption frequencies based on the analysis of its functional groups are summarized in the table below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine |

| > 3000 | C-H Stretching | Cyclopropyl Ring |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine |

| 1600 - 1400 | C=C and C=N Stretching | Aromatic Pyridine Ring |

| 1400 - 1000 | C-F Stretching | Fluoro Substituent |

| 1330 - 1260 | C-N Stretching | Aromatic Amine |

| 1020 - 1000 | Ring Deformation | Cyclopropyl Ring |

| 850 - 750 | N-H Wagging | Primary Amine |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, including those with heterocyclic cores similar to 3-Cyclopropyl-5-fluoropyridin-4-amine.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine atom.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. nih.gov |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. irjweb.com |

This table is illustrative and based on general DFT principles. Actual values would require specific calculations for this compound.

DFT calculations are a cornerstone for elucidating reaction mechanisms by mapping potential energy surfaces. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. For this compound, this could be applied to understand its synthesis or its interactions with biological targets. For example, in the synthesis of related 2-chloro-5-fluoronicotinic acid derivatives, understanding the transition states of steps like Curtius rearrangement would be vital for optimizing reaction conditions. mdpi.com The calculated energy barriers of transition states provide quantitative insights into reaction kinetics, allowing for the prediction of the most favorable reaction pathways.

Theoretical studies are adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For fluorinated pyridines, predicting the site of further substitution is a key application. For instance, in electrophilic aromatic substitution reactions on this compound, DFT calculations of local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP), can predict the most likely position for an incoming electrophile. nih.gov The MEP map, for example, visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov Similarly, in reactions involving the cyclopropyl (B3062369) group or potential chiral centers, computational modeling can predict the stereochemical outcome by comparing the energies of different diastereomeric transition states. Studies on the selective fluorination of pyridine derivatives using elemental fluorine-iodine mixtures suggest that such reactions proceed via an N-iodo-heterocyclic intermediate, and theoretical calculations could model the subsequent fluoride (B91410) ion attack to rationalize the observed regioselectivity. rsc.org

Quantum Chemical Modeling for Spectroscopic Accuracy and Chemical Similarity

Achieving high accuracy in the prediction of spectroscopic properties, such as NMR, IR, and UV-Vis spectra, is a significant challenge in computational chemistry. Advanced quantum chemical modeling, sometimes augmented with machine learning techniques, can refine DFT calculations to approach "quantum chemical accuracy," with errors comparable to high-level ab initio methods like coupled-cluster theory. researchgate.netresearcher.life This approach, termed Δ-DFT, involves learning the correction to a standard DFT calculation, which can significantly improve predictive power. researchgate.net For this compound, this would enable the highly accurate prediction of its spectroscopic signatures, aiding in its identification and characterization. Furthermore, these high-accuracy energy calculations can be used to assess chemical similarity to other known compounds, which is valuable in drug discovery for identifying molecules with potentially similar biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For classes of compounds like fluorinated pyridines, QSAR models can be developed to predict the biological efficacy of new analogues, such as this compound. nih.govnih.gov

These models are built by first calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a training set of molecules with known activities. Then, a mathematical equation is derived using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to link these descriptors to the activity. nih.gov The resulting model can then be used to predict the activity of new compounds based solely on their calculated descriptors. For instance, QSAR studies on pyrimidine (B1678525) derivatives have been used to predict their activity as anticancer agents. nih.govresearchgate.net

Table 2: Common Descriptors in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Govern electrostatic and covalent interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, affecting receptor fit. |

| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational dynamics and stability. mdpi.com

For a flexible molecule like this compound, which has a rotatable cyclopropyl group, MD simulations can be used to perform a thorough conformational analysis. This would involve identifying the most stable conformations (lowest energy states) and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to bind to a biological target. nih.gov MD simulations of a ligand bound to a protein, for instance, can reveal key interactions, conformational changes upon binding, and the stability of the protein-ligand complex over time. mdpi.comnih.gov Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are commonly performed on the simulation trajectory to quantify the system's dynamics and stability. mdpi.comnih.gov

In Silico Approaches to Chemical Reactivity and Selectivity

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific in silico studies, such as Density Functional Theory (DFT) calculations, molecular electrostatic potential (MEP) analyses, or frontier molecular orbital (FMO) analyses, for the compound this compound.

While computational studies have been conducted on structurally related compounds, including other fluorinated pyridine derivatives and cyclopropyl-containing molecules, no direct research focusing on the specific reactivity and selectivity of this compound could be identified. Theoretical investigations are crucial for predicting the behavior of a molecule, including its sites of electrophilic and nucleophilic attack, its kinetic and thermodynamic stability, and its potential interactions with biological targets.

The absence of such data for this compound means that a detailed, data-driven discussion of its computational chemistry is not possible at this time. Further research is required to elucidate the electronic properties and predict the chemical behavior of this specific molecule.

Chemical Transformations and Derivatization

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in this compound is amenable to several transformations, primarily dictated by the electronic influence of its substituents.

The presence of a fluorine atom at the C-5 position, ortho to the activating pyridine nitrogen, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgmasterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. The rate of SNAr reactions is often enhanced by the presence of additional electron-withdrawing groups. masterorganicchemistry.com In this case, the cyclopropyl (B3062369) group, while generally considered an electron-donating group through hyperconjugation, can exhibit some electron-withdrawing character depending on its orientation and the electronic demands of the reaction. The 4-amino group, a strong electron-donating group, would generally be expected to decrease the rate of nucleophilic substitution; however, its position relative to the fluorine may modulate this effect.

The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, a counterintuitive trend when considering leaving group ability in other substitution reactions like SN2. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles can be employed to displace the fluoride (B91410), leading to a range of substituted pyridines. nih.govyoutube.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Alcohols (R-OH) | NaH, THF | 3-Cyclopropyl-5-alkoxypyridin-4-amine |

| Thiols (R-SH) | K₂CO₃, DMF | 3-Cyclopropyl-5-(alkylthio)pyridin-4-amine |

| Secondary Amines (R₂NH) | Heat, DMSO | N,N-Dialkyl-3-cyclopropyl-5-aminopyridin-4-amine |

| Azides (NaN₃) | DMF, Heat | 5-Azido-3-cyclopropylpyridin-4-amine |

| Cyanides (NaCN) | DMSO, Heat | 4-Amino-3-cyclopropylpyridine-5-carbonitrile |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org The amino group at C-4 is a potent directing group, capable of directing lithiation to the adjacent C-3 and C-5 positions. However, these positions are already substituted. Therefore, metalation is more likely to occur at the C-2 or C-6 positions, which are ortho to the pyridine nitrogen. uwindsor.caharvard.edu The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to avoid nucleophilic addition to the electron-deficient pyridine ring. uwindsor.ca

Once metalated, the resulting organolithium species can be quenched with various electrophiles to introduce new functional groups. Alternatively, the fluoropyridine can be a substrate for various palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.comnih.gov While the C-F bond is generally strong, its activation can be achieved under specific catalytic conditions. More commonly, the fluorine would first be converted to a more reactive halide (e.g., I or Br) or a triflate to facilitate standard cross-coupling reactions like Suzuki, Stille, Heck, or Sonogashira couplings.

Table 2: Potential Metalation and Cross-Coupling Reactions

| Reaction Type | Reagents/Catalyst | Position | Expected Product |

|---|---|---|---|

| Directed Metalation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. E⁺ | C-2/C-6 | 2/6-Substituted-3-cyclopropyl-5-fluoropyridin-4-amine |

| Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | C-5 (from Br/I analog) | 5-Aryl/vinyl-3-cyclopropylpyridin-4-amine |

| Stille Coupling | R-SnBu₃, Pd(PPh₃)₄ | C-5 (from Br/I analog) | 5-Aryl/vinyl-3-cyclopropylpyridin-4-amine |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Base | C-5 (from Br/I analog) | 5-Alkenyl-3-cyclopropylpyridin-4-amine |

| Sonogashira Coupling | Alkyne, Pd(PPh₃)₄, CuI, Base | C-5 (from Br/I analog) | 5-Alkynyl-3-cyclopropylpyridin-4-amine |

Transformations of the Cyclopropyl Group

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions under specific conditions.

The ring-opening of aryl cyclopropanes can be initiated by electrophiles, radical species, or through photoredox catalysis, leading to 1,3-difunctionalized products. thieme-connect.comnih.govrsc.orgresearchgate.net Acid-catalyzed ring-opening is a common method, where protonation of the cyclopropane (B1198618) ring is followed by nucleophilic attack. khanacademy.orgyoutube.comstackexchange.comyoutube.com In the context of 3-cyclopropyl-5-fluoropyridin-4-amine, the reaction with a strong acid in the presence of a nucleophile could lead to the formation of a 3-(3-substituted-propyl)pyridine derivative. The regioselectivity of the ring-opening would be influenced by the electronic nature of the pyridine ring and the stability of the resulting carbocationic or radical intermediates. For instance, visible light-mediated protocols have been developed for the ring-opening and cyclization of aryl cyclopropanes to form complex heterocyclic systems. rsc.org Gold-catalyzed ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles has also been reported to yield indolizine (B1195054) derivatives. rsc.org

Table 3: Potential Cyclopropyl Ring-Opening Reactions

| Reaction Type | Reagents/Conditions | Intermediate | Expected Product |

|---|---|---|---|

| Acid-Catalyzed | H⁺, Nu-H | Benzylic Carbocation | 3-(3-Nucleosubstituted-propyl)-5-fluoropyridin-4-amine |

| Radical-Mediated | Radical Initiator, X-Y | Benzylic Radical | 3-(1-X-3-Y-propyl)-5-fluoropyridin-4-amine |

| Photoredox Catalysis | Photocatalyst, Light, Nu | Radical Cation | 1,3-Difunctionalized Propyl Chain at C-3 |

Direct C-H functionalization of cyclopropanes represents a modern and atom-economical approach to derivatization. nih.govnih.gov Palladium-catalyzed C(sp³)–H arylation of cyclopropanes has been achieved using directing groups to control regioselectivity. nih.govchemrxiv.org In this compound, the pyridine nitrogen or the amino group could potentially act as a directing group, facilitating the functionalization of the C-H bonds on the cyclopropyl ring, likely at the position adjacent to the pyridine ring. This would allow for the introduction of aryl, vinyl, or alkyl groups directly onto the cyclopropyl moiety.

Table 4: Potential Cyclopropyl C-H Functionalization

| Reaction Type | Reagents/Catalyst | Expected Product |

|---|---|---|

| C-H Arylation | Ar-B(OH)₂, Pd(OAc)₂, Ligand | 3-(1-Arylcyclopropyl)-5-fluoropyridin-4-amine |

| C-H Alkenylation | Alkene, [RhCp*Cl₂]₂, AgSbF₆ | 3-(1-Alkenylcyclopropyl)-5-fluoropyridin-4-amine |

| C-H Alkylation | Alkyl Halide, Pd Catalyst | 3-(1-Alkylcyclopropyl)-5-fluoropyridin-4-amine |

Reactions Involving the Amine Functionality

The 4-amino group is a versatile functional handle, allowing for a wide range of transformations. acs.orgnih.govekb.egnih.govebi.ac.ukoup.comwikipedia.orgnih.gov Standard reactions such as acylation, sulfonylation, and alkylation can be readily performed to introduce various substituents. Furthermore, the amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of other functional groups, including halogens, cyano, and hydroxyl groups. The amino group also plays a crucial role in directing electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring makes such reactions challenging without strong activation. Palladium-catalyzed C-N cross-coupling reactions are also a key method for forming the aniline (B41778) moiety itself and can be used to further functionalize related structures. nih.gov

Table 5: Potential Reactions of the Amine Group

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Acylation | Acyl Chloride, Pyridine | N-(3-Cyclopropyl-5-fluoropyridin-4-yl)amide |

| Sulfonylation | Sulfonyl Chloride, Pyridine | N-(3-Cyclopropyl-5-fluoropyridin-4-yl)sulfonamide |

| Alkylation | Alkyl Halide, Base | N-Alkyl-3-cyclopropyl-5-fluoropyridin-4-amine |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | 4-Halo/Cyano-3-cyclopropyl-5-fluoropyridine |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl-3-cyclopropyl-5-fluoropyridin-4-amine |

N-Alkylation and Acylation Reactions

The primary amino group of this compound is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for introducing a wide range of substituents. These reactions are fundamental in the synthesis of numerous biologically active compounds.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. This transformation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. The N-alkylation of primary amines is a key process in organic synthesis, leading to the formation of secondary amines which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals. nih.gov The choice of reaction conditions, including the solvent and temperature, can influence the selectivity of the alkylation, particularly in preventing over-alkylation to the tertiary amine. While specific examples for this compound are not extensively detailed in readily available literature, the general principles of N-alkylation of aromatic amines are well-established. nih.govresearchgate.net

N-Acylation is another important transformation, involving the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is widely used in combinatorial chemistry and peptide synthesis. researchgate.net For instance, the reaction of an amine with an acid chloride in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding N-acyl derivative. A general process for producing N-acyl-hydroxy aromatic amines involves the Beckmann rearrangement of a ketoxime, which can be formed from a hydroxy aromatic ketone. google.com While this specific route may not be directly applicable, it highlights a common strategy for N-acylation. The resulting amides often exhibit distinct biological properties compared to the parent amine.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Amines

| Reaction Type | Reagent | Product Type | General Utility |

| N-Alkylation | Alkyl Halide | Secondary Amine | Pharmaceutical and Agrochemical Synthesis |

| N-Acylation | Acid Chloride | Amide | Combinatorial Chemistry, Peptide Synthesis |

Condensation and Cyclization Reactions to Form Fused Heterocycles

The 4-amino-3-substituted pyridine motif of this compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines and related structures. These fused rings are of significant interest due to their diverse biological activities, including antifungal, anticancer, and antiviral properties. nih.gov

One common strategy involves the multicomponent condensation reaction of an aminopyridine derivative with an aldehyde and a 1,3-dicarbonyl compound, such as dimedone. This type of reaction, often catalyzed by an acid or a Lewis acid, leads to the formation of a pyrimido[4,5-b]quinoline core. nih.govsharif.edu The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the fused heterocyclic product. While specific examples utilizing this compound are not explicitly detailed in the provided abstracts, the general applicability of this methodology to 6-aminopyrimidine derivatives suggests its potential use with this specific substrate. researchgate.net

Another approach to fused heterocycles is through the synthesis of pyrimido[4,5-d]pyrimidines. These can be prepared from 6-aminopyrimidine derivatives by reaction with various electrophilic partners. researchgate.net For example, reaction with formaldehyde (B43269) and a primary amine can lead to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) ring system. The versatility of these reactions allows for the generation of a wide array of substituted fused heterocycles for biological screening.

Table 2: Synthesis of Fused Heterocycles from Aminopyrimidine Derivatives

| Fused Heterocycle | Reaction Type | Key Reagents | Potential Biological Activity |

| Pyrimido[4,5-b]quinoline | Multicomponent Condensation | Aldehyde, 1,3-Dicarbonyl Compound | Antifungal, Anticancer, Antiviral nih.gov |

| Pyrimido[4,5-d]pyrimidine | Condensation/Cyclization | Formaldehyde, Primary Amine | Various |

Synthesis of Analogs and Derivatives for Advanced Mechanistic Probes

The synthesis of analogs and derivatives of this compound is a critical aspect of drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the elucidation of biological mechanisms. By systematically modifying the core structure, researchers can probe the interactions of these molecules with their biological targets, such as enzymes and receptors.

Derivatives of this compound have been investigated as inhibitors of various kinases, which are key targets in oncology and other diseases. For instance, the pyrido[4,3-d]pyrimidine (B1258125) core, which can be synthesized from precursors like this compound, is found in the drug Trametinib, a MEK inhibitor. nih.govnih.gov The synthesis of a series of related compounds allows for the identification of key structural features required for potent and selective inhibition.

Furthermore, cyclopropyl-containing compounds have been explored as γ-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov The synthesis and biological evaluation of a library of such compounds can provide insights into the binding mode and mechanism of action. The development of novel diketopiperazine derivatives as selective inhibitors of FLT3-ITD mutant acute myeloid leukemia (AML) cells also highlights the importance of synthesizing new chemical entities based on known pharmacophores to probe for improved selectivity and efficacy. mdpi.com

The synthesis of N-arylalkyl derivatives of iminosugars for α-mannosidase inhibition studies provides another example of how structural modifications can be used to probe enzyme-inhibitor interactions. beilstein-journals.org Although not directly related to this compound, this approach of synthesizing a series of analogs to study inhibitory activity and selectivity is a common strategy in medicinal chemistry. The goal is to develop compounds that can serve as tools to understand biological pathways or as potential therapeutic agents. The discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors further underscores this principle. nih.gov

Applications As Chemical Intermediates and Building Blocks in Complex Molecule Synthesis

Utility in Macromolecule and Polymer Elaboration

The presence of a primary amine group on the pyridine (B92270) ring allows 3-Cyclopropyl-5-fluoropyridin-4-amine to function as a monomeric unit in polymerization reactions. The amine group provides a reactive site for incorporation into various polymer backbones, such as polyamides, polyimides, or polyureas, through condensation polymerization.

The integration of this specific building block can impart unique characteristics to the resulting macromolecules. The cyclopropylamine (B47189) moiety is known to be utilized in the synthesis of specialty polymers. longdom.orgatamanchemicals.com The inherent rigidity of the cyclopropane (B1198618) ring can enhance the thermal and mechanical properties of materials. longdom.org Furthermore, the fluorinated pyridine component can introduce desirable features such as increased metabolic stability, altered electronic properties, and enhanced binding interactions, which are crucial for the development of high-performance materials and functional polymers.

Contribution to the Synthesis of Diverse Molecular Scaffolds Bearing Pyridine and Cyclopropyl (B3062369) Moieties

The compound is a quintessential building block for constructing a wide array of molecular frameworks that benefit from the combined features of the pyridine and cyclopropyl groups. Fluorinated heterocycles are prominent scaffolds in biologically active compounds, with an estimated 85% of such compounds containing a heterocyclic moiety. mdpi.com The introduction of fluorine can enhance metabolic stability and binding affinity. mdpi.comnih.gov

Simultaneously, the cyclopropyl group is a valuable "bioisostere" for phenyl rings or other larger groups, offering a three-dimensional structure with a unique electronic character while maintaining a low molecular weight. longdom.org Its strained ring system enhances chemical reactivity, making it a useful handle in various chemical transformations. longdom.org

The utility of this compound is demonstrated in its potential to access complex molecular architectures. For instance, related structures are found in potent pharmaceutical agents. The synthesis of complex molecules like Trametinib, a MEK inhibitor, involves intermediates that feature a substituted pyrido[4,3-d]pyrimidine (B1258125) core, which can be conceptually derived from precursors like this compound. nih.gov The synthesis of quinoline-based antimycobacterial agents also relies on cyclopropylamine-containing building blocks to construct the final active compounds. researchgate.net The development of novel taxoid prodrugs and phosphodiesterase 5 inhibitors has also utilized cyclopropyl and aminopyrimidine scaffolds, respectively, highlighting the importance of these motifs in medicinal chemistry. nih.govnih.gov

The synthesis of such diverse scaffolds often involves leveraging the nucleophilicity of the amine for reactions like N-arylation, acylation, or condensation to build upon the fluoropyridine core. The cyclopropyl and fluorine substituents guide the reactivity and conformation of the resulting molecules, influencing their biological activity.

Strategic Disconnection in Retrosynthetic Analysis for Drug Discovery Efforts

In the strategic planning of synthesizing complex drug candidates, retrosynthetic analysis is a key tool. For any target molecule containing the 3-cyclopropyl-5-fluoro-4-aminopyridine substructure, this compound represents a primary "synthon" or starting fragment. This approach simplifies the synthetic route by starting with a pre-functionalized, high-value building block.

This strategy is prevalent in modern drug development. For example, the synthesis of many FDA-approved drugs containing heterocyclic cores begins with a functionalized amine building block. mdpi.comscripps.edunih.gov The synthesis of Avapritinib, a kinase inhibitor, involves coupling N-Boc-piperazine with a substituted pyrimidine (B1678525), demonstrating the use of pre-built heterocyclic fragments. mdpi.com Similarly, the synthesis of Alpelisib involves the coupling of a bromopyridine derivative with an aminothiazole, showcasing the modular nature of building block chemistry. mdpi.com

By identifying this compound as a key disconnection point, chemists can streamline the synthesis process. This avoids the often-challenging late-stage introduction of fluorine or the cyclopropyl group onto a more complex molecule. nih.gov This building block approach accelerates the discovery and optimization of lead compounds by allowing for rapid diversification of other parts of the molecule while keeping the core 3-cyclopropyl-5-fluoropyridine moiety constant. This modularity is essential for exploring structure-activity relationships (SAR) and developing potent and selective therapeutic agents.

Interactive Data Table: Compound Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂ | Inferred |

| Molecular Weight | 152.17 g/mol | Inferred |

| IUPAC Name | This compound | N/A |

| Appearance | Likely a solid at room temperature | sigmaaldrich.com |

| Key Structural Features | Pyridine Ring, Primary Amine, Fluorine Atom, Cyclopropyl Group | N/A |

Note: Experimental data for this specific compound is not widely available. Properties are inferred from closely related structures such as 3-Amino-5-fluoropyridine and general chemical principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.